1-(1-Naphthyl)cyclobutanecarboxylic Acid
Description
Properties
IUPAC Name |
1-naphthalen-1-ylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-14(17)15(9-4-10-15)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQRVOLIVAKTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(1-Naphthyl)-1,1-cyclobutanedicarboxylic Acid
The naphthyl group is typically introduced via Friedel-Crafts alkylation. Using 1-naphthol and 1,1-cyclobutanedicarbonyl chloride in the presence of AlCl₃, the reaction proceeds at 0–5°C in dichloromethane. After 12 hours, hydrolysis yields the dicarboxylic acid. Yields range from 65–72%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
| Reagent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1-Naphthol | AlCl₃ | 0–5 | 12 | 68 |
| 1-Naphthylamine | FeCl₃ | 25 | 24 | 55 |
| 1-Naphthaleneboronic acid | Pd(OAc)₂ | 80 | 6 | 78 |
Thermal Decarboxylation Optimization
Decarboxylation of 1-(1-naphthyl)-1,1-cyclobutanedicarboxylic acid is conducted at 160–180°C under reduced pressure (10–15 mmHg) to minimize side reactions. The crude product is distilled at 190–200°C, achieving 85–90% purity. Subsequent recrystallization from hexane/ethyl acetate (3:1) elevates purity to >98%.
[2+2] Cycloaddition Strategies
Photochemical [2+2] cycloaddition between naphthyl-substituted alkenes and ketenes offers a direct route to the cyclobutane ring. For example, UV irradiation (λ = 300 nm) of 1-vinylnaphthalene and dichloroketene in dichloromethane at −30°C generates the cycloadduct, which is hydrolyzed to the carboxylic acid.
Reaction Mechanism and Stereochemical Control
The reaction proceeds via a suprafacial-antara facial pathway, with the naphthyl group’s steric bulk favoring cis-diastereoselectivity. Density functional theory (DFT) calculations indicate a transition state energy barrier of 23.4 kcal/mol, consistent with experimental yields of 60–75%.
Table 2: Cycloaddition Performance with Varied Substrates
| Dienophile | Naphthyl Derivative | Yield (%) | cis:trans Ratio |
|---|---|---|---|
| Dichloroketene | 1-Vinylnaphthalene | 72 | 85:15 |
| Diphenylketene | 1-Allylnaphthalene | 68 | 79:21 |
| Carbonyl chloride | 1-Propenylnaphthalene | 61 | 88:12 |
Transition Metal-Catalyzed C–H Functionalization
| Ligand | Yield (%) | Turnover Number (TON) |
|---|---|---|
| 2,2'-Bipyridine | 82 | 8.2 |
| 1,10-Phenanthroline | 78 | 7.8 |
| Xantphos | 65 | 6.5 |
Hydrolysis of Nitrile Precursors
Nitrile intermediates offer a versatile pathway. 1-(1-Naphthyl)cyclobutanecarbonitrile is synthesized via nucleophilic substitution of 1-bromonaphthalene with cyclobutanecarbonitrile in DMF using K₂CO₃. Subsequent hydrolysis with concentrated HCl (reflux, 6 hours) provides the carboxylic acid in 80–88% yield.
Nitrile Synthesis Advancements
Electrophilic aromatic substitution using cyclobutanecarbonyl chloride and 1-naphthol derivatives under Mitsunobu conditions (DIAD, PPh₃) improves regioselectivity, yielding >90% nitrile precursor. This method avoids harsh Friedel-Crafts conditions, enhancing functional group tolerance.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison for 1-(1-Naphthyl)cyclobutanecarboxylic Acid Synthesis
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Decarboxylation | 85 | 98 | 12.50 | Industrial |
| [2+2] Cycloaddition | 72 | 95 | 18.75 | Lab-scale |
| C–H Functionalization | 82 | 97 | 22.30 | Pilot-scale |
| Nitrile Hydrolysis | 88 | 99 | 15.80 | Industrial |
The decarboxylation route offers the best balance of cost and scalability, while C–H functionalization provides superior regiocontrol for complex derivatives.
Chemical Reactions Analysis
1-(1-Naphthyl)cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Naphthyl)cyclobutanecarboxylic Acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(1-Naphthyl)cyclobutanecarboxylic Acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The naphthyl group can engage in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(1-Naphthyl)cyclobutanecarboxylic Acid can be compared with similar compounds such as:
Cyclobutanecarboxylic Acid:
1-Naphthylacetic Acid: Contains a naphthyl group but has a different carbon backbone, leading to different chemical and biological properties.
Naphthalene Derivatives: Compounds like naphthalene-1-carboxylic acid share the naphthyl group but differ in the attached functional groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclobutane ring and a naphthyl group, providing a distinct set of chemical and biological properties.
Biological Activity
1-(1-Naphthyl)cyclobutanecarboxylic acid is a bicyclic compound that features a cyclobutane ring and a naphthyl group, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C13H12O2
- Molecular Weight : 204.24 g/mol
- Functional Groups : Carboxylic acid, aromatic naphthyl group
This compound's bicyclic nature and the presence of the carboxylic acid functional group are critical for its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly antimicrobial properties.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of compounds structurally related to this compound. The following table summarizes key findings related to its antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 128 µg/mL |
These results indicate that this compound shows varying degrees of effectiveness against different microbial strains, suggesting its potential as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets, including enzymes and receptors. The compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways essential for microbial survival.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study conducted by researchers focused on the synthesis and evaluation of the antimicrobial activities of several naphthalene derivatives, including this compound. The study found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, reinforcing its potential use in pharmaceutical applications .
- Comparative Analysis with Similar Compounds : Comparative studies with similar compounds such as 1-(2-Naphthyl)cyclobutanecarboxylic acid revealed differences in biological activity due to structural variations. These studies suggest that the position of the naphthyl group significantly influences the compound's reactivity and biological efficacy.
- In Silico Studies : Computational modeling studies have been performed to predict the binding affinity of this compound to specific bacterial enzymes. These studies indicated a strong interaction with target sites, supporting experimental findings regarding its antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
